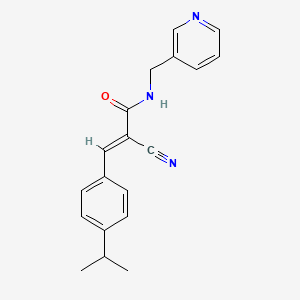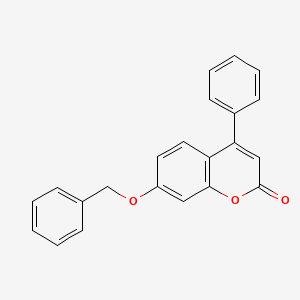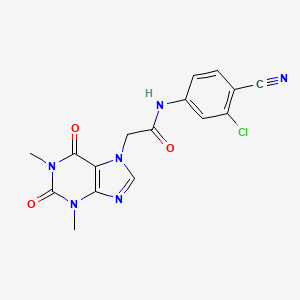
(2E)-2-cyano-3-(4-isopropylphenyl)-N-(3-pyridinylmethyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-cyano-3-(4-isopropylphenyl)-N-(3-pyridinylmethyl)-2-propenamide is an organic compound that belongs to the class of nitriles and amides This compound is characterized by the presence of a cyano group, an isopropyl-substituted phenyl ring, and a pyridinylmethyl group attached to a propenamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-3-(4-isopropylphenyl)-N-(3-pyridinylmethyl)-2-propenamide typically involves the following steps:
Formation of the Propenamide Backbone: The propenamide backbone can be synthesized through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the Isopropyl-Substituted Phenyl Ring: This step involves a Friedel-Crafts alkylation reaction to attach the isopropyl-substituted phenyl ring to the propenamide backbone.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridinyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.
Major Products Formed:
Oxidation Products: Hydroxylated or carbonyl derivatives of the isopropyl group.
Reduction Products: Amines or other reduced forms of the cyano group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2E)-2-Cyano-3-(4-Isopropylphenyl)-N-(3-Pyridinylmethyl)-2-propenamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Es werden Untersuchungen zur Erforschung seines Potenzials als Therapeutikum durchgeführt, insbesondere zur Behandlung von Krankheiten, bei denen die Modulation spezifischer molekularer Zielstrukturen von Vorteil ist.
Industrie: Die Verbindung kann aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von (2E)-2-Cyano-3-(4-Isopropylphenyl)-N-(3-Pyridinylmethyl)-2-propenamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Cyanogruppe und die Pyridinylmethylgruppe sind wichtige funktionelle Gruppen, die zu ihrer Bindungsaffinität und Spezifität beitragen. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu nachgeschalteten Effekten auf zelluläre Signalwege und Prozesse führt.
Ähnliche Verbindungen:
(2E)-2-Cyano-3-(4-Methylphenyl)-N-(3-Pyridinylmethyl)-2-propenamid: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Isopropylgruppe.
(2E)-2-Cyano-3-(4-Ethylphenyl)-N-(3-Pyridinylmethyl)-2-propenamid: Ähnliche Struktur, aber mit einer Ethylgruppe anstelle einer Isopropylgruppe.
(2E)-2-Cyano-3-(4-tert-Butylphenyl)-N-(3-Pyridinylmethyl)-2-propenamid: Ähnliche Struktur, aber mit einer tert-Butylgruppe anstelle einer Isopropylgruppe.
Einzigartigkeit: Das Vorhandensein der Isopropylgruppe in (2E)-2-Cyano-3-(4-Isopropylphenyl)-N-(3-Pyridinylmethyl)-2-propenamid verleiht einzigartige sterische und elektronische Eigenschaften, die seine Reaktivität und Wechselwirkungen mit molekularen Zielstrukturen beeinflussen können.
Wirkmechanismus
The mechanism of action of (2E)-2-cyano-3-(4-isopropylphenyl)-N-(3-pyridinylmethyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyridinylmethyl group are key functional groups that contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to downstream effects on cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
(2E)-2-cyano-3-(4-methylphenyl)-N-(3-pyridinylmethyl)-2-propenamide: Similar structure but with a methyl group instead of an isopropyl group.
(2E)-2-cyano-3-(4-ethylphenyl)-N-(3-pyridinylmethyl)-2-propenamide: Similar structure but with an ethyl group instead of an isopropyl group.
(2E)-2-cyano-3-(4-tert-butylphenyl)-N-(3-pyridinylmethyl)-2-propenamide: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness: The presence of the isopropyl group in (2E)-2-cyano-3-(4-isopropylphenyl)-N-(3-pyridinylmethyl)-2-propenamide imparts unique steric and electronic properties that can influence its reactivity and interactions with molecular targets
Eigenschaften
Molekularformel |
C19H19N3O |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
(E)-2-cyano-3-(4-propan-2-ylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C19H19N3O/c1-14(2)17-7-5-15(6-8-17)10-18(11-20)19(23)22-13-16-4-3-9-21-12-16/h3-10,12,14H,13H2,1-2H3,(H,22,23)/b18-10+ |
InChI-Schlüssel |
LCDOHYBDFVFXQF-VCHYOVAHSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11668201.png)
![methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate](/img/structure/B11668206.png)
![3-chloro-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668207.png)
![ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11668213.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B11668223.png)

![(2E,5Z)-3-Cyclopentyl-5-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11668235.png)
![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11668244.png)

![2-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11668265.png)

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11668294.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668298.png)
![3-[(Z)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol](/img/structure/B11668301.png)
